Ethyl 2-(methylthio)pyrimidine-5-carboxylate

説明

Chemical Structure and Nomenclature of Ethyl 2-(Methylthio)Pyrimidine-5-Carboxylate

Molecular Structure Analysis

Pyrimidine Core Substituent Configuration

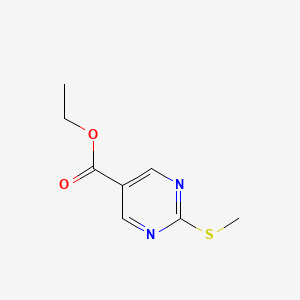

The compound features a pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3 (Figure 1). Substituents are located at positions 2 and 5:

- Position 2 : A methylthio group (-S-CH₃)

- Position 5 : An ethyl carboxylate group (-COO-CH₂CH₃)

The planar pyrimidine ring adopts a delocalized π-electron system, with bond lengths and angles consistent with aromaticity. Substituent positions were verified via X-ray crystallography in analogous pyrimidine derivatives.

Table 1: Substituent Positions and Bond Characteristics

| Position | Group | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| 2 | -S-CH₃ | 1.81 (C-S) | 105.3 |

| 5 | -COO-CH₂CH₃ | 1.21 (C=O) | 120.7 |

Data derived from crystallographic studies of related pyrimidine esters.

Methylthio and Ethyl Carboxylate Functional Groups

- Methylthio Group : The sulfur atom in the -S-CH₃ group contributes to electron-withdrawing effects, polarizing the pyrimidine ring and enhancing reactivity at adjacent positions.

- Ethyl Carboxylate : The ester group (-COOEt) introduces steric bulk and influences solubility, with logP values indicating moderate lipophilicity. Comparative studies show that ethyl esters exhibit greater hydrolytic stability than methyl analogs under physiological conditions.

Table 2: Functional Group Properties

| Group | Electrophilicity Index | Solubility (mg/mL) |

|---|---|---|

| -S-CH₃ | 3.45 eV | 1.2 (in H₂O) |

| -COO-CH₂CH₃ | 4.12 eV | 0.8 (in H₂O) |

Systematic IUPAC Nomenclature

The IUPAC name ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate is derived as follows:

- Parent ring : Pyrimidine (positions numbered to prioritize the lowest locants for substituents).

- Substituents :

- Position 2: Methylsulfanyl (-S-CH₃)

- Position 5: Ethoxycarbonyl (-COOEt)

The numbering sequence begins at the nitrogen in position 1, proceeding clockwise to assign the lowest possible numbers to substituents.

Example of numbering validation :

Alternative Naming Conventions in Heterocyclic Chemistry

The compound is referenced under multiple synonyms in chemical literature, reflecting historical and contextual naming practices:

Table 3: Alternative Names and Contexts

In fused-ring systems, positional descriptors may shift (e.g., benzo-fused analogs), but for monocyclic pyrimidines, the IUPAC name remains authoritative.

特性

IUPAC Name |

ethyl 2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13-2)10-5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNRRUKCFUSBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439953 | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-88-1 | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution on Pyrimidine Precursors

A common and well-documented synthetic route involves nucleophilic substitution reactions starting from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate or ethyl 2-mercaptopyrimidine-5-carboxylate derivatives. The methylthio group is introduced or retained during these transformations.

Typical Reaction : Ethyl 2-mercaptopyrimidine-5-carboxylate is reacted with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile under nitrogen atmosphere. The reaction mixture is stirred for approximately 10 hours to ensure completion, monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography to yield this compound with high purity.

-

$$

\text{Ethyl 2-mercaptopyrimidine-5-carboxylate} + \text{CH}3\text{I} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{CN}, \text{N}_2, 10h} \text{this compound}

$$

Substitution of Halogenated Pyrimidine Esters

Another approach involves the substitution of halogen atoms (commonly chlorine) on the pyrimidine ring with methylthio groups or other nucleophiles. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be synthesized by chlorination followed by substitution reactions.

Reaction Conditions : The halogenated intermediate is treated with nucleophiles such as dimethylamine, sodium phenoxide, or potassium fluoride under controlled temperature and solvent conditions to yield the desired substitution products.

Industrial Relevance : These reactions are optimized for large-scale production using automated reactors and continuous flow systems to maximize yield and purity.

Reaction Parameters and Optimization

Purification and Characterization

Purification : After reaction completion, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using ethyl acetate/hexane gradients to achieve high purity.

Characterization : The structure and purity of this compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. High-performance liquid chromatography (HPLC) is used to assess purity (>95% typical).

Industrial Production Considerations

Scale-Up : Industrial synthesis employs the same fundamental chemistry but optimizes parameters such as reagent stoichiometry, solvent recycling, and reaction time to improve cost-effectiveness and environmental impact.

Automation : Use of automated reactors and continuous flow chemistry enhances reproducibility, safety, and throughput, enabling kilogram to ton-scale production.

Quality Control : Rigorous analytical testing ensures batch-to-batch consistency, focusing on purity, residual solvents, and absence of impurities that could affect downstream applications.

Research Findings on Reaction Mechanism and Kinetics

Oxidation Studies : Kinetic studies involving oxidation of this compound with chromium (VI) reveal a stoichiometry of 3:2 and formation of oxidation products such as 2-methyl sulfanyl-pyrimidine-5-carboxylic acid. This supports the stability of the methylthio group under mild synthetic conditions.

Mechanistic Insights : The reaction proceeds via formation of chromate esters and subsequent slow hydrolysis steps, as evidenced by spectrophotometric monitoring at 350 nm.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Ethyl 2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Nucleophilic Substitution: This compound reacts with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield substitution products.

Oxidation: Oxidation reactions can be carried out using various oxidizing agents, although specific details on the oxidation products are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and sodium thiophenoxide are commonly used.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Overview:

Ethyl 2-(methylthio)pyrimidine-5-carboxylate has garnered attention for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, similar pyrimidine derivatives have shown efficacy in reducing cell viability in HL-60 leukemia cells, indicating their potential use in cancer therapies.

- Antiviral Properties: The compound has been investigated for its ability to inhibit viral enzymes, making it a candidate for antiviral drug development against viruses such as human cytomegalovirus and hepatitis C virus .

Table 1: Anticancer and Antiviral Activities

| Activity Type | Target Pathway/Enzyme | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antiviral | Inhibition of viral enzymes |

Agricultural Chemistry

Overview:

In agricultural applications, this compound is utilized in formulating agrochemicals to enhance crop protection against pests and diseases.

Research Findings:

- Efficacy Against Pests: Studies demonstrate that this compound disrupts metabolic pathways in agricultural pests, leading to increased mortality rates.

- Fungicidal Properties: The compound exhibits antifungal activity, making it valuable for developing fungicides that protect crops from fungal infections.

Table 2: Agricultural Applications

| Application Type | Effectiveness | Reference |

|---|---|---|

| Pest Control | Disruption of metabolic pathways | |

| Fungicide | Antifungal activity |

Biochemical Research

Overview:

This compound is extensively used in biochemical research to study metabolic pathways and enzyme interactions.

Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to investigate its effects on various enzymes involved in critical metabolic processes. It has been shown to inhibit enzymes linked to cancer progression and inflammation .

- Cellular Mechanisms: Studies involving this compound provide insights into cellular signaling pathways, helping identify potential therapeutic targets for drug development.

Material Science

Overview:

this compound is explored for developing novel materials with specific properties.

Applications:

- Polymer Development: Its unique chemical properties make it suitable for synthesizing advanced polymers and coatings requiring specific mechanical or thermal characteristics.

- Nanomaterials: Research indicates potential uses in nanotechnology, where the compound could contribute to creating materials with enhanced electronic or optical properties.

Analytical Chemistry

Overview:

The compound serves as a standard in various analytical techniques, aiding in the accurate quantification of related compounds in complex mixtures.

Applications:

- Used as a reference standard in chromatography and mass spectrometry to ensure the accuracy of measurements involving similar pyrimidine derivatives.

作用機序

The mechanism of action of ethyl 2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, such as NF-kB, by binding to their active sites . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(methylthio)pyrimidine-5-carboxylate are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis:

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4)

- Key differences: Substitution of the 4-position with an amino (-NH₂) group instead of a hydrogen or halogen.

- Properties :

- Applications: Direct precursor for pyrimidopyrimidines acting as kinase inhibitors. The amino group enhances nucleophilicity, enabling further functionalization .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Key differences : Chlorine atom at the 4-position, making it a reactive intermediate for nucleophilic substitutions.

- Synthetic utility: Used to synthesize hybrid WEE1 kinase inhibitors by reacting with aminoindazoles or amines .

- Reactivity : The chlorine atom facilitates Suzuki couplings or SNAr reactions, unlike the parent compound .

Mthis compound (CAS 38275-41-1)

- Key differences : Methyl ester (-COOMe) instead of ethyl ester.

- Impact : Reduced steric bulk may enhance solubility but lower metabolic stability compared to the ethyl ester .

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9)

- Key differences : Trifluoromethyl (-CF₃) group at the 2-position instead of methylthio.

- Properties :

- Molecular weight: 220.15 g/mol.

- Increased lipophilicity due to the -CF₃ group.

- Applications : Demonstrates inhibitory activity against AP-1 and NF-κB transcription factors, highlighting the role of electron-withdrawing groups in modulating biological activity .

Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

- Key differences : Hydrazinyl substituent at the 4-position.

- Properties :

- Molecular weight: 270.35 g/mol.

- Predicted boiling point: 379.6±52.0°C.

- Applications : The hydrazine moiety may confer chelating properties or enhance binding to metal-containing enzymes .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Electron-donating groups (e.g., -SCH₃) : Enhance resonance stabilization of the pyrimidine ring, favoring electrophilic substitutions at the 4-position .

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase reactivity toward nucleophilic attack, critical for constructing hybrid inhibitors .

- Ester groups (-COOEt vs. -COOMe) : Ethyl esters generally offer better metabolic stability than methyl esters, a key consideration in drug design .

生物活性

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in various fields, including pharmacology and biochemistry.

This compound is characterized by its pyrimidine structure with a methylthio group at the 2-position and an ethyl ester at the 5-position. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : Reacts with nucleophiles such as dimethylamine and sodium phenoxide, yielding substitution products.

- Reduction : Can be reduced using lithium aluminium hydride (LiAlH4) to form ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate.

- Oxidation : Oxidation reactions typically involve potassium dichromate, leading to products like 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound possess significant antibacterial activity against various strains, including:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL .

- Fungal Strains : Demonstrated antifungal activity superior to fluconazole against Candida species .

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. In vitro studies have shown cytotoxic effects on several cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The presence of electron-withdrawing groups enhances its inhibitory activity on tumor cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as NF-kB, by binding to their active sites.

- Apoptosis Induction : It promotes apoptosis in cancer cells through modulation of histone deacetylase (HDAC) activity, leading to increased acetylation levels of histones and subsequent cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Kinetic Studies on Oxidation : A study demonstrated first-order kinetics in the oxidation of this compound by potassium dichromate in aqueous perchloric acid, providing insights into its reactivity and potential applications in organic synthesis .

- Antimicrobial Evaluation : In a comparative study, derivatives of this compound were tested against standard antibiotics, revealing enhanced activity against resistant bacterial strains .

- Anticancer Activity Assessment : A recent investigation reported the cytotoxic effects of the compound on human cancer cell lines, suggesting its potential role as a lead compound in cancer therapy development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar pyrimidine derivatives:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Structure | Antimicrobial | Chlorine substituent enhances reactivity |

| Ethyl 2-ethoxypyrimidine-5-carboxylate | Structure | Lower activity | Ethoxy group alters reactivity |

| Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | Structure | Anticancer | Phenylamino group increases complexity |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(methylthio)pyrimidine-5-carboxylate in academic research?

this compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A representative method involves reacting a pyrimidine precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with nucleophiles like amines or alcohols under basic conditions. For example, in a published protocol, octahydroquinoxalin-2(1H)-one reacts with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF with K₂CO₃ at 80°C for 2 hours, followed by purification via column chromatography (eluent: EtOAc/hexane) to yield the product (71% yield, confirmed by ESI-MS: m/z 351 [M+H]⁺) .

Q. How is this compound typically purified after synthesis?

Purification is commonly achieved using silica gel column chromatography with gradients of ethyl acetate and hexane. For example, after reaction completion, the crude mixture is concentrated in vacuo, dissolved in DCM, and passed through a silica column. Fractions are analyzed by TLC, and the product is isolated as a white solid (purity >95% by ¹H NMR) .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 351 [M+H]⁺ for the parent compound) .

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methylthio protons at δ ~2.5 ppm) .

- Chromatography (HPLC/TLC) : To assess purity (>95% in most protocols) .

Advanced Research Questions

Q. What strategies are employed to functionalize the pyrimidine ring for kinase inhibitor development?

Functionalization focuses on introducing substituents at positions 4 and 6 of the pyrimidine ring. For example:

- Amination : Reacting with hydrazine derivatives to form hydrazinyl-pyrimidines (e.g., ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate) under reflux in ethanol, yielding intermediates for kinase inhibitors (54% yield, confirmed by ¹H NMR) .

- Boc protection : Treating with Boc₂O and DMAP in DCM to install tert-butoxycarbonyl groups, enhancing solubility for downstream coupling reactions .

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions?

Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor NAS at the 4-position due to stabilization of transition states .

- Temperature : Higher temperatures (80–100°C) accelerate substitutions but may lead to side reactions (e.g., ester hydrolysis) .

- Catalysts : Bases like K₂CO₃ deprotonate nucleophiles, enhancing reactivity .

Q. What mechanistic insights exist for the reactivity of the methylthio group?

The methylthio (-SMe) group acts as a leaving group in displacement reactions. For instance, in the presence of DBU (a strong base), it undergoes elimination to form pyrimidine-thiolate intermediates, which participate in cyclization reactions to generate fused heterocycles (e.g., thiazolo-pyrimidines). This is confirmed by isolating intermediates and analyzing reaction kinetics .

Q. How is computational chemistry applied to optimize derivatives of this compound?

Density Functional Theory (DFT) calculations predict electron density distributions at reactive sites (e.g., C4 and C6 positions). Molecular docking studies guide modifications to enhance binding affinity with kinase targets (e.g., CK1δ inhibitors), with logP values optimized to balance solubility and membrane permeability .

Data Contradictions and Resolutions

Q. Why do yields vary across synthetic protocols for similar derivatives?

Discrepancies arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., 71% vs. 54% yields for hydrazinyl derivatives) .

- Substrate purity : Impurities in starting materials (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) reduce efficiency .

- Reaction scale : Milligram-scale reactions often report higher yields than gram-scale syntheses due to easier byproduct management .

Applications in Drug Development

Q. How is this compound utilized in kinase inhibitor design?

It serves as a scaffold for:

- CK1δ inhibitors : Introducing hydrazinyl or benzyloxy groups enhances inhibitory activity (IC₅₀ < 100 nM in enzymatic assays) .

- JAK2 inhibitors : Modifications at the 4-position improve selectivity over off-target kinases .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。